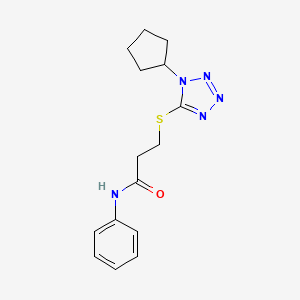![molecular formula C15H12Cl2N4O B7546336 3,5-dichloro-N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide](/img/structure/B7546336.png)
3,5-dichloro-N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-dichloro-N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide, commonly known as TAK-659, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. TAK-659 is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in B cell receptor signaling.
Mechanism of Action
TAK-659 is a potent inhibitor of BTK, which plays a crucial role in B cell receptor signaling. BTK is a non-receptor protein tyrosine kinase that is essential for B cell development and function. Upon activation of the B cell receptor, BTK is recruited to the plasma membrane, where it phosphorylates downstream targets, leading to B cell activation and proliferation. Inhibition of BTK by TAK-659 blocks B cell receptor signaling and induces apoptosis in B cell malignancies.
Biochemical and Physiological Effects:
TAK-659 has been shown to have potent inhibitory effects on BTK activity in vitro and in vivo. In preclinical studies, TAK-659 has been shown to induce apoptosis in B cell malignancies, reduce inflammation, and prevent autoimmune disease. TAK-659 has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Advantages and Limitations for Lab Experiments
The advantages of using TAK-659 in lab experiments include its potent inhibitory effects on BTK activity, its favorable pharmacokinetic profile, and its potential therapeutic applications in various diseases. However, the limitations of using TAK-659 in lab experiments include its high cost and the need for specialized equipment and expertise to synthesize and handle the compound.
Future Directions
There are several future directions for the research and development of TAK-659. One direction is to further explore its potential therapeutic applications in various diseases, including B cell malignancies, autoimmune disorders, and inflammatory diseases. Another direction is to optimize the synthesis method of TAK-659 to improve its yield and reduce its cost. Additionally, future studies could focus on the development of TAK-659 analogs with improved potency and selectivity for BTK inhibition.
Synthesis Methods
The synthesis of TAK-659 involves several steps, including the coupling of 3,5-dichlorobenzoyl chloride with 1-(3-aminopropyl)-1H-[1,2,4]triazolo[4,3-a]pyridine to obtain 3,5-dichloro-N-[1-(3-aminopropyl)-1H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]benzamide. The resulting compound is then treated with ethyl iodide and sodium hydride to obtain the final product, TAK-659.
Scientific Research Applications
TAK-659 has been extensively studied for its potential therapeutic applications in various diseases, including B cell malignancies, autoimmune disorders, and inflammatory diseases. In preclinical studies, TAK-659 has been shown to inhibit B cell receptor signaling and induce apoptosis in B cell malignancies, such as chronic lymphocytic leukemia and mantle cell lymphoma. TAK-659 has also been shown to reduce inflammation and prevent autoimmune disease in animal models of rheumatoid arthritis and lupus.
properties
IUPAC Name |
3,5-dichloro-N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N4O/c1-9(14-20-19-13-4-2-3-5-21(13)14)18-15(22)10-6-11(16)8-12(17)7-10/h2-9H,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDBLRCRAFAXCFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=C2N1C=CC=C2)NC(=O)C3=CC(=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-difluorophenyl)-2-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B7546258.png)
![N-benzyl-2-[(4-cyclopropyl-1,2,4-triazol-3-yl)sulfanyl]butanamide](/img/structure/B7546260.png)

![4-chloro-N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide](/img/structure/B7546275.png)
![N-cyclopropyl-2-[(2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-2-phenylacetamide](/img/structure/B7546293.png)
![3-chloro-N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide](/img/structure/B7546301.png)
![N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B7546302.png)
![1-(Azepan-1-yl)-2-[(2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]propan-1-one](/img/structure/B7546308.png)
![2,4-difluoro-N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide](/img/structure/B7546310.png)
![4-[4-(Pyridin-3-ylmethyl)piperazin-1-yl]sulfonyl-2,1,3-benzothiadiazole](/img/structure/B7546325.png)

![1-(Pyridin-3-ylmethyl)-4-[4-(trifluoromethyl)phenyl]sulfonylpiperazine](/img/structure/B7546332.png)
![3,4-dichloro-N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide](/img/structure/B7546337.png)
![N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]oxolane-2-carboxamide](/img/structure/B7546348.png)